4,5-Dibromothiazole

概要

説明

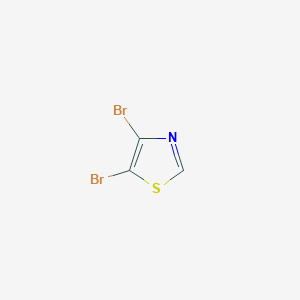

4,5-Dibromothiazole is a heterocyclic compound with the molecular formula C3HBr2NS It is a derivative of thiazole, characterized by the presence of two bromine atoms at the 4th and 5th positions of the thiazole ring

準備方法

Synthetic Routes and Reaction Conditions: 4,5-Dibromothiazole can be synthesized through the bromination of thiazole derivatives. One common method involves the sequential bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where thiazole is treated with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 5 are susceptible to nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Reagents and Conditions

-

Organolithium Reagents : Reactions with n-butyllithium (n-BuLi) at -78°C in anhydrous ether or tetrahydrofuran (THF) selectively substitute bromine atoms. For example, quenching with methanol replaces bromine with a hydrogen atom .

-

Electrophilic Quenching : Using electrophiles like N-acetylmorpholine in THF at -78°C replaces bromine with acetyl groups, yielding thiazole derivatives such as 1-(4-bromothiazol-2-yl)ethanone with yields up to 79.5% .

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| n-BuLi + MeOH | -78°C, ether | 4-Bromothiazole | 99% | |

| n-BuLi + N-acetylmorpholine | -78°C, THF | 1-(4-Bromothiazol-2-yl)ethanone | 50–80% |

Coupling Reactions

4,5-Dibromothiazole participates in cross-coupling reactions to form biaryl or heteroaryl systems:

Palladium-Catalyzed Coupling

-

Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) yields 4,5-diarylthiazoles. These reactions typically occur at 80–100°C in toluene/ethanol mixtures .

Buchwald-Hartwig Amination

-

Reaction with primary or secondary amines using Pd₂(dba)₃ and Xantphos as a ligand introduces amine groups at brominated positions .

Oxidation and Reduction

The thiazole ring undergoes redox transformations:

Oxidation

-

Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the thiazole ring to form sulfoxides or sulfones, though this is less common due to ring stability.

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazoline derivative, though this reaction is highly sensitive to reaction conditions.

Functional Group Transformations

Formylation

-

Directed lithiation followed by reaction with N,N-dimethylformamide (DMF) introduces aldehyde groups, as seen in the synthesis of this compound-2-carbaldehyde .

Halogen Exchange

-

Bromine atoms can be replaced with chlorine using chlorinating agents like Cl₂ gas or PCl₅ under reflux conditions.

Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

4,5-Dibromothiazole is characterized by its molecular formula and a molecular weight of approximately 236.93 g/mol. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Its structure comprises a thiazole ring, which is known for its role in various biological activities.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is often utilized in the synthesis of more complex molecules through various reaction pathways:

- Electrophilic Aromatic Substitution (EAS) : The compound can undergo EAS reactions, allowing for the introduction of diverse substituents onto aromatic rings.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic frameworks.

Pharmaceutical Development

The compound exhibits notable biological activities, particularly as an antimicrobial agent:

- Antifungal Activity : Research indicates that this compound demonstrates significant antifungal properties against various fungal strains. Its mechanism involves disrupting cellular processes within the fungi.

- Antibacterial Properties : Similar to its antifungal effects, this compound shows promise as an antibacterial agent, making it a candidate for developing new antibiotics.

Material Science

In material science, this compound is explored for its potential applications in:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific properties.

- Conductive Materials : The compound's electronic properties may enable its use in developing conductive materials for electronic devices.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

- A study published in the Journal of Organic Chemistry discusses the synthesis of various brominated thiazoles and their applications in medicinal chemistry, emphasizing the role of this compound as a precursor for drug development .

- Another research article outlines the successful use of this compound in developing novel antifungal agents that target specific fungal pathways .

作用機序

The mechanism of action of 4,5-Dibromothiazole involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and antitumor activities .

類似化合物との比較

2,4-Dibromothiazole: Another brominated thiazole with bromine atoms at the 2nd and 4th positions.

2,5-Dibromothiazole: Bromine atoms at the 2nd and 5th positions.

5-Bromothiazole: A monobrominated thiazole with a single bromine atom at the 5th position.

Uniqueness: 4,5-Dibromothiazole is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its biological activity, making it distinct from other brominated thiazoles .

生物活性

4,5-Dibromothiazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

- Antimicrobial : Effective against various bacteria and fungi.

- Antitumor : Potential for inhibiting cancer cell growth.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Antiviral : Activity against certain viral infections.

These activities are largely attributed to the compound's ability to interact with biological targets through its electrophilic nature, which disrupts cellular processes in microorganisms and cancer cells .

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways. For instance, it can inhibit nucleotide synthesis enzymes, affecting DNA replication and repair .

- Gene Expression Modulation : It influences the expression of genes related to oxidative stress and inflammation by interacting with transcription factors .

- Cell Signaling Alteration : Alters signaling pathways that control various cellular functions, impacting cell metabolism and function .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Activity :

-

Antitumor Effects :

- Research indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by a decrease in cell viability in treated cancer cell lines compared to controls .

-

Inflammation Modulation :

- In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Bioavailability : The compound exhibits variable bioavailability based on its formulation and route of administration.

- Stability : It remains stable under certain conditions but may degrade over time, affecting its efficacy .

Dosage Effects in Animal Models

The effects observed in animal models indicate that dosage significantly influences the biological activity:

- Low Doses : Exhibited beneficial effects such as anti-inflammatory and antioxidant properties.

- High Doses : Induced toxic effects including hepatotoxicity and nephrotoxicity, highlighting the importance of dose regulation in therapeutic applications .

特性

IUPAC Name |

4,5-dibromo-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-3(5)7-1-6-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNRWMHEYAMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728848 | |

| Record name | 4,5-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67594-67-6 | |

| Record name | 4,5-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。